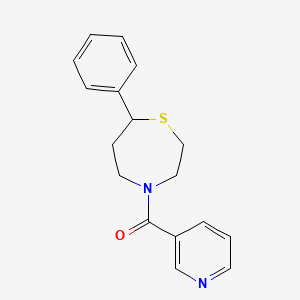

7-phenyl-4-(pyridine-3-carbonyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

(7-phenyl-1,4-thiazepan-4-yl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c20-17(15-7-4-9-18-13-15)19-10-8-16(21-12-11-19)14-5-2-1-3-6-14/h1-7,9,13,16H,8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBGACQHFLAZLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Phenyl-4-(pyridine-3-carbonyl)-1,4-thiazepane is a heterocyclic compound featuring a thiazepane ring, which incorporates both sulfur and nitrogen atoms. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural configuration contributes to its unique properties, making it a candidate for further research into its biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Ring Structure | Contains a seven-membered thiazepane ring. |

| Substituents | Phenyl group and pyridine-3-carbonyl moiety enhance lipophilicity and biological interaction potential. |

| Functional Groups | Contains both nitrogen and sulfur, contributing to diverse reactivity patterns. |

Antimicrobial Properties

Research indicates that thiazepane derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. This activity is attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Antitumor Activity

Several studies highlight the antitumor potential of thiazepane derivatives. Modifications in the chemical structure can enhance their efficacy against cancer cells by targeting specific pathways involved in tumor growth and proliferation. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell lines in vitro.

The precise mechanism of action remains under investigation; however, it is believed that this compound interacts with biological macromolecules such as proteins and nucleic acids. This interaction may involve enzyme inhibition or modulation of receptor activity, leading to altered cellular responses.

Study 1: Antimicrobial Efficacy

A study conducted on various thiazepane derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Study 2: Antitumor Activity

In vitro tests on human cancer cell lines revealed that this compound can induce apoptosis in breast cancer cells. The IC50 value was found to be approximately 25 µM, indicating a strong potential for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of thiazepane derivatives is significantly influenced by their structural characteristics. Key aspects include:

- Substituent Effects : The presence of electron-withdrawing groups (like carbonyls) enhances biological activity.

- Ring Modifications : Alterations to the thiazepane ring can lead to variations in pharmacological profiles.

- Lipophilicity : Increased lipophilicity through fluorinated substituents has been shown to improve membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazepane derivatives are often modified at the 4- and 7-positions to optimize physicochemical and pharmacological properties. Below is a comparative analysis of 7-phenyl-4-(pyridine-3-carbonyl)-1,4-thiazepane with structurally analogous compounds.

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Lipophilicity : The phenyl group in the target compound confers moderate lipophilicity (logP ≈ 2.8), favoring blood-brain barrier penetration. In contrast, the thiophen-2-yl substituent in the analogous compound () increases logP to 3.5, which may improve tissue retention but reduce aqueous solubility .

- The methylsulfanyl group in the compound provides electron-donating properties, which could alter metabolic stability via cytochrome P450 interactions.

Commercial and Research Utility

The compound is commercially available at varying quantities (e.g., 1 mg: $81.0; 100 mg: $372.0), indicating its utility as a research tool for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.